Docosahexaenoic acid ethyl ester
Description
Historical Context of Docosahexaenoic Acid (DHA) and its Ethyl Ester Research
The journey of ethyl docosahexaenoate research is intrinsically linked to the discovery and growing understanding of its parent compound, DHA. Initially identified as a major structural component of excitable membranes in the retina and brain, the essentiality of omega-3 fatty acids for normal development and health became a key focus of nutritional science. chemicalbook.commdpi.com Early research in the latter half of the 20th century established the role of omega-3 fatty acids, including DHA, in various physiological processes, noting their anti-inflammatory properties and their ability to lower serum triglycerides. mdpi.com
The development of ethyl esters of omega-3 fatty acids, including E-DHA, was a significant step forward for research and clinical applications. This process involves the esterification of DHA, often sourced from fish or algae oil, with ethanol (B145695). ontosight.ai This conversion to an ethyl ester allows for the concentration and purification of DHA, facilitating the creation of high-dose supplements and pharmaceutical-grade products. nih.gov This purification was crucial for conducting studies that could differentiate the effects of DHA from other fatty acids present in natural oils. nih.gov The availability of purified E-DHA enabled more controlled clinical trials to investigate its specific effects.
Significance of Ethyl Docosahexaenoate within Omega-3 Polyunsaturated Fatty Acid Research
Ethyl docosahexaenoate holds a unique and significant position in the field of omega-3 research. It is a widely used form of DHA in dietary supplements and is a key component in pharmaceutical formulations aimed at managing various health conditions. ontosight.ai The significance of E-DHA stems from its role as a stable and concentrated delivery form of DHA, allowing for the investigation of the specific biological actions of DHA.
Research has highlighted that while both eicosapentaenoic acid (EPA) and DHA are important omega-3s, they are not biologically equivalent and have distinct effects on cellular functions. ahajournals.orgnih.gov Studies directly comparing the ethyl esters of EPA and DHA have been instrumental in elucidating these differences. For instance, research has explored their differential impacts on B-cell activity, membrane structure, and inflammatory pathways. ahajournals.orgnih.gov
Furthermore, the use of E-DHA in research has been pivotal in understanding the metabolism and bioavailability of different forms of omega-3 supplements. Studies have shown that the absorption and incorporation of DHA into tissues can vary depending on whether it is consumed in its natural triglyceride form, as a free fatty acid, or as an ethyl ester. nih.gov For example, research in rats indicated that supplementation with DHA as a monoacylglyceride resulted in higher plasma and erythrocyte DHA content compared to the ethyl ester form. karger.com
Current Research Landscape and Knowledge Gaps concerning Ethyl Docosahexaenoate
The current research landscape for ethyl docosahexaenoate is broad, encompassing its effects on cardiovascular health, neurological function, and bone metabolism. Studies have investigated its role in reducing triglyceride levels, its potential neuroprotective effects against ischemic stress, and its influence on bone cell differentiation. ontosight.ainih.govkoreascience.kr
However, several knowledge gaps remain. While the triglyceride-lowering effects of omega-3 ethyl esters are well-established, the precise mechanisms of action are still being fully elucidated. wikipedia.org The comparative efficacy of E-DHA versus other forms of DHA in various clinical outcomes is an ongoing area of investigation. For instance, the long-term implications of the differential effects of EPA and DHA ethyl esters on various health markers require further exploration. ahajournals.org
Detailed Research Findings
Effects on Brain Health
Research has demonstrated the potential neuroprotective effects of ethyl docosahexaenoate. In a study on fetal rats, intraamniotic administration of E-DHA was found to protect the brain from ischemic stress by decreasing lipid peroxidation. nih.gov The study noted a significant reduction in thiobarbituric acid-reactive substances (TBARS), a marker of oxidative stress, in the brains of fetuses treated with E-DHA. nih.gov Another study in gerbils showed that chronic administration of E-DHA decreased mortality and cerebral edema following transient forebrain ischemia. nih.gov This protective effect was associated with reduced levels of arachidonic acid and thromboxane (B8750289) B2 in the brain. nih.gov
| Study Focus | Model | Key Findings | Reference |
| Ischemic Stress | Fetal Rat | Decreased lipid peroxidation in the fetal brain. | nih.gov |
| Transient Forebrain Ischemia | Gerbil | Increased survival ratio, prevented post-ischemic hypoperfusion, and attenuated cerebral edema. | nih.gov |
Cardiovascular Effects
The impact of omega-3 ethyl esters on cardiovascular health has been a major area of research. While many studies have looked at combinations of EPA and DHA, some have focused on the individual effects. Research has consistently shown that omega-3 ethyl esters, including E-DHA, can reduce triglyceride levels. nih.gov However, the effects on cholesterol levels have been less consistent, with some studies showing a slight decrease in total cholesterol with EPA but not DHA. nih.gov A key finding is that DHA, including in its ethyl ester form, may increase the size of LDL particles, which could be a beneficial effect. nih.gov
| Cardiovascular Parameter | Effect of Ethyl Docosahexaenoate | Reference |
| Triglycerides | Reduction | nih.gov |
| Total Cholesterol | Inconsistent effects | nih.gov |
| LDL Particle Size | Increase | nih.gov |
Bone Metabolism
Emerging research suggests a role for ethyl docosahexaenoate in bone health. A study investigating its effects on bone cells found that E-DHA could inhibit osteoclastogenesis, the process of bone resorption. koreascience.kr The same study also found that DHA, the acidic form, could induce osteoblast differentiation, which is the formation of new bone. koreascience.kr These findings suggest a potential dual role for DHA and its derivatives in maintaining bone homeostasis.
| Cell Type | Effect of Ethyl Docosahexaenoate | Effect of Docosahexaenoic Acid (DHA) | Reference |
| Osteoclasts | Inhibition of differentiation | Not specified | koreascience.kr |
| Osteoblasts | Not specified | Induction of differentiation | koreascience.kr |
Structure
2D Structure
Properties
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNKVODZACVXDS-YNUSHXQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026353 | |
| Record name | Docosahexaenoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81926-94-5 | |
| Record name | Docosahexaenoic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl docosahexaenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosahexaenoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL DOCOSAHEXAENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Production Methodologies of Ethyl Docosahexaenoate for Research Applications
Enzymatic Esterification of Docosahexaenoic Acid for Ethyl Docosahexaenoate Synthesis
Enzymatic esterification is a prominent method for synthesizing Ethyl-DHA. This biocatalytic process typically involves the reaction of docosahexaenoic acid (DHA) with ethanol (B145695) in the presence of a lipase (B570770) enzyme, which acts as a catalyst. nih.govnih.gov This method is often preferred over chemical synthesis because it offers high specificity and operates under milder reaction conditions, thereby preserving the integrity of the polyunsaturated fatty acid. researchgate.netjst.go.jp Lipases, particularly those immobilized on a solid support, are widely used to facilitate the esterification reaction, driving the synthesis of high-purity Ethyl-DHA. nih.govnih.gov The use of solvent-free systems is also a key area of research, aiming to create more environmentally friendly and efficient production processes. nih.govresearchgate.net
Immobilized lipase from Rhizomucor miehei (often commercialized as Lipozyme IM) is effectively used to enrich Ethyl-DHA from fatty acid ethyl ester mixtures derived from sources like tuna oil. dss.go.thchemsrc.commedchemexpress.com This enzyme demonstrates selectivity in alcoholysis reactions, where it preferentially catalyzes the reaction of other fatty acid ethyl esters (like ethyl eicosapentaenoate, E-EPA) with an alcohol, such as lauryl alcohol, leaving Ethyl-DHA largely unreacted. researchgate.netdss.go.th This process significantly increases the concentration of Ethyl-DHA in the remaining ethyl ester fraction. dss.go.th
In one study, using immobilized Rhizomucor miehei lipase for the alcoholysis of tuna oil ethyl esters with lauryl alcohol, the content of Ethyl-DHA was increased from 45 mol% to 74 mol% in a 71% yield after 26 hours. dss.go.th The enzyme showed remarkable stability, with only a 17% decrease in activity after 100 reaction cycles. dss.go.th This lipase is noted to act more strongly on E-EPA compared to other lipases like that from Rhizopus delemar, making it particularly suitable for processes where the reduction of E-EPA content is also a goal. dss.go.th
Table 1: Enrichment of Ethyl-DHA using Rhizomucor miehei Lipase via Selective Alcoholysis
| Reaction Time | Initial E-DHA Content (mol%) | Final E-DHA Content (mol%) | Final E-EPA Content (mol%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2 days | Not Specified | 51 mol% | < Initial Value | 78% | dss.go.th |
| 26 hours | 45 mol% | 74 mol% | 6.2 mol% (from 12 mol%) | 71% | dss.go.th |
Candida antarctica lipase, particularly its fraction B (CALB), is a highly efficient and widely used biocatalyst for the synthesis of Ethyl-DHA. nih.govmdpi.com It is often used in an immobilized form, such as Novozym® 435, and is effective in solvent-free systems. nih.govmdpi.com This lipase acts strongly on both DHA and ethanol to facilitate their direct esterification. nih.govacademicjournals.org
Research has demonstrated that an esterification level of 88% can be achieved by reacting a 1:1 molar ratio of DHA and ethanol with 2 wt% of immobilized C. antarctica lipase at 30°C for 24 hours. nih.gov To overcome equilibrium limitations and achieve higher conversion, a two-step reaction process has been developed. nih.gov This method involves an initial 24-hour reaction followed by dehydration and a second reaction step, which can elevate the final esterification to 96%. nih.gov The immobilized lipase exhibits excellent reusability, remaining effective for at least 50 cycles. nih.gov CALB is also utilized in the transesterification of glycerol (B35011) with Ethyl-DHA to produce structured triacylglycerols. researchgate.netdeakin.edu.au
Table 2: Ethyl Esterification of DHA with Immobilized Candida antarctica Lipase
| Reaction Method | Reaction Time | Temperature | Esterification Yield (%) | Reference |
|---|---|---|---|---|
| Single-Step Batch | 24 h | 30°C | 88% | nih.gov |
| Two-Step Batch | 48 h (24h + 24h) | 30°C | 96% | nih.gov |
| Acidolysis with Ethyl Acetate (B1210297) | 300 min | Not Specified | up to 94% | mdpi.com |
The lipase from Rhizopus delemar is another enzyme employed for the enrichment of Ethyl-DHA, primarily through selective alcoholysis of fatty acid ethyl ester mixtures. google.comdss.go.th This lipase shows very weak activity towards Ethyl-DHA compared to other fatty acid esters. dss.go.th When a mixture of ethyl esters from tuna oil is reacted with lauryl alcohol in the presence of immobilized Rhizopus delemar lipase, the enzyme selectively converts other esters into their lauryl ester counterparts, leaving Ethyl-DHA concentrated in the unreacted ethyl ester fraction. researchgate.netdss.go.th
In a specific application, this method raised the Ethyl-DHA content from an initial 23 mol% to 49 mol% with a high recovery yield of 90%. dss.go.thresearchgate.net However, a drawback of using Rhizopus delemar lipase is that the content of ethyl eicosapentaenoate (E-EPA) tends to be higher than its initial concentration in the final product, which contrasts with the results seen with Rhizomucor miehei lipase. dss.go.th The low reactivity of R. delemar lipase with DHA is a consistent finding, making it suitable for modification of oils where DHA preservation at certain positions is desired. dss.go.th
Temperature is a critical parameter in the enzymatic synthesis of Ethyl-DHA, as it affects both the reaction rate and the stability of the lipase. For the alcoholysis of tuna oil ethyl esters using immobilized Rhizomucor miehei lipase, the reaction extent was found to be relatively stable in the temperature range of 30°C to 50°C, with a slight decrease in activity below 25°C. dss.go.th In the case of Candida antarctica lipase-catalyzed esterification, a temperature of 30°C was used for reactions lasting 24 to 48 hours to achieve high yields. nih.govtaylorfrancis.com For transesterification reactions to synthesize triacylglycerols, higher temperatures of 70°C to 90°C may be required. deakin.edu.au
Reaction time is inherently linked to the final conversion yield. For the ethyl esterification of DHA with C. antarctica lipase, a 24-hour reaction time resulted in an 88% yield, which could be pushed to 96% with a second 24-hour reaction step. nih.gov In a different kinetic study using acidolysis, a high conversion of 94% was achieved in a much shorter time of 300 minutes. mdpi.com The optimization of ethanolysis of fish oil showed that fatty acid ethyl ester yield increased with time, with different optimal durations depending on the specific oil source. jst.go.jp For example, the yield from a general fish oil reached approximately 95% after 6 hours, while oils richer in EPA and DHA required 12 hours to reach their maximum yield. jst.go.jp
Table 3: Effect of Temperature and Time on Ethyl-DHA Synthesis
| Lipase Source | Reaction Type | Optimal Temperature | Reaction Time | Result/Yield | Reference |
|---|---|---|---|---|---|
| Rhizomucor miehei | Alcoholysis | 30-50°C | 16 h | Stable alcoholysis extent | dss.go.th |
| Candida antarctica | Esterification | 30°C | 24 h | 88% esterification | nih.gov |
| Candida antarctica | Esterification (Two-step) | 30°C | 48 h | 96% esterification | nih.gov |
| Rhizomucor miehei | Ethanolysis | 40-50°C | 6-12 h | ~95% yield | jst.go.jp |
| Novozym ET2.0 | Ethanolysis | 40-45°C | Not Specified | Stable FAEE yield | frontiersin.org |
Optimization of Enzymatic Reaction Parameters
Substrate Molar Ratios and Enzyme Concentration
In the enzymatic synthesis of ethyl docosahexaenoate, the molar ratio of the substrates—typically an oil rich in DHA and an alcohol like ethanol—and the concentration of the lipase enzyme are critical parameters that significantly influence the reaction's efficiency and yield.
Research has shown that optimizing these factors is key to maximizing the conversion of DHA to its ethyl ester form. For instance, in the enzymatic ethanolysis of algal oil, the ethanol-to-oil molar ratio has a direct impact on the yield of fatty acid ethyl esters (FAEEs). researchgate.net Studies have explored various ratios, with one investigation finding that increasing the ethanol/oil molar ratio from 3:1 to 5:1 led to a higher FAEE yield, which then decreased when the ratio was further increased to 6:1. nih.gov In a different study using Lipase UM1, an optimal ethanol/oil molar ratio of 1.5:1 was identified for the conversion of fatty acid ethyl esters. researchgate.net
Similarly, the concentration of the enzyme affects the reaction rate and final product yield. In the synthesis of DHA+EPA ethyl esters using Novozym® 435, enzyme activities of 200 U resulted in high conversion rates of up to 94%. mdpi.com For the alcoholysis of tuna oil ethyl esters with lauryl alcohol, the extent of the reaction was dependent on the amount of immobilized Rhizomucor miehei lipase, with 4 wt% being an effective concentration. dss.go.th The amount of lauryl alcohol also played a crucial role; increasing the molar ratio of lauryl alcohol to the ethyl ester mixture from 2 to 10 enhanced the alcoholysis extent and improved the selective removal of other fatty acid esters. dss.go.th
Table 1: Effect of Substrate Ratio and Enzyme Concentration on Ethyl Docosahexaenoate Synthesis This table is interactive. Click on headers to sort.
| Enzyme | DHA Source | Alcohol | Substrate Molar Ratio (Alcohol:Oil/Ester) | Enzyme Conc. | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Rhizomucor miehei lipase (immobilized) | Tuna Oil Ethyl Esters | Lauryl Alcohol | 1:3 | 4 wt% | Increased E-DHA content and decreased E-EPA content. | dss.go.th |
| Rhizomucor miehei lipase (immobilized) | Tuna Oil Ethyl Esters | Lauryl Alcohol | 1:7 | 4 wt% | Raised E-DHA content to 93 mol% with 74% yield. | dss.go.th |
| Lipase UM1 | Algal Oil | Ethanol | 1.5:1 | 500 U/g oil | Optimal ratio for achieving over 90% DHA conversion. | researchgate.net |
| Novozym® 435 | DHA+EPA Concentrate | Ethyl Acetate | 1:1 | 200 U | Achieved 94% conversion of DHA+EPA ethyl ester. | mdpi.com |
| Novozym ET2.0 | Fish Oil | Ethanol | 5:1 | Not specified | Optimal ratio for high FAEE yield. | nih.gov |
Solvent-Free Systems in Enzymatic Synthesis
The use of solvent-free systems represents a significant advancement in the green synthesis of ethyl docosahexaenoate. frontiersin.org Traditional enzymatic reactions often employ organic solvents to dissolve substrates and facilitate the reaction. dss.go.th However, these solvents can complicate downstream processing, increase production costs, and pose environmental and safety risks. dss.go.thfrontiersin.org
Solvent-free systems, where the reaction occurs directly between the substrates in the absence of an additional organic solvent, offer several advantages. frontiersin.orgnih.gov They allow for the use of smaller reactors and eliminate the risk of explosion associated with flammable organic solvents. dss.go.th Research has demonstrated the feasibility and efficiency of this approach. For example, ethyl docosahexaenoate has been successfully synthesized via the ethyl esterification of DHA in an organic solvent-free system using Candida antarctica lipase B (CAL-B). nih.govtandfonline.comacademicjournals.org In one study, an 88% esterification rate was achieved by reacting a mixture of DHA and ethanol (1:1 molar ratio) with 2 wt% immobilized CAL-B. nih.govacademicjournals.org
The enzymatic synthesis of tri-docosahexaenoylglycerol from glycerol and ethyl docosahexaenoate has also been accomplished in a solvent-free medium using immobilized lipase from Candida antarctica, achieving 100% conversion. researchgate.netresearchgate.net This methodology not only aligns with the principles of green chemistry but also simplifies product purification. frontiersin.orgresearchgate.net
Enzyme Stability and Reusability in Industrial Processes
The stability and reusability of enzymes are paramount for the economic viability of industrial-scale production of ethyl docosahexaenoate. Immobilizing enzymes on solid supports is a common strategy to enhance their stability and facilitate their recovery and reuse over multiple reaction cycles. mdpi.comnih.gov
Studies have shown that immobilized lipases can maintain high activity over extended periods. In the selective alcoholysis of tuna oil ethyl esters, an immobilized Rhizomucor miehei lipase demonstrated remarkable stability, with only a 17% decrease in the extent of alcoholysis after 100 continuous batch reactions. dss.go.th Another study noted a mere 15% drop in alcoholysis extent after 47 batches. researchgate.net Similarly, in the solvent-free ethyl esterification of DHA, immobilized Candida antarctica lipase was found to be reusable for at least 50 cycles. nih.gov
The development of robust bioreactor systems further enhances enzyme reusability in continuous production processes. For instance, an ultrasonic packed-bed bioreactor used for the continuous synthesis of DHA and EPA ethyl esters showed that the enzyme remained stable for at least 5 days, maintaining a 98% conversion rate. mdpi.com This long-term stability is crucial for reducing catalyst costs and making enzymatic synthesis a competitive industrial process. nih.govmdpi.com
Chemical Synthesis Approaches for Ethyl Docosahexaenoate (Excluding Basic Identification)
While enzymatic methods are often preferred due to their mild conditions, chemical synthesis routes for ethyl docosahexaenoate also exist. ontosight.ai These methods typically involve the esterification of DHA with ethanol, which can be catalyzed by acids. ontosight.ai
A noteworthy development in this area is the application of mechanochemistry, which aligns with green chemistry principles by promoting solvent-free and energy-efficient reactions. frontiersin.org A one-pot mechanochemical saponification method has been developed for producing various polyunsaturated fatty acids, including ethyl docosahexaenoate. frontiersin.org This process involves milling a mixture of the ethyl ester, sodium ethoxide, and water, offering a more environmentally friendly alternative to traditional chemical synthesis. frontiersin.org
Purification and Enrichment Strategies for High-Purity Ethyl Docosahexaenoate
Crude mixtures resulting from synthesis contain ethyl docosahexaenoate along with other fatty acid ethyl esters. Achieving the high purity required for research and pharmaceutical applications necessitates effective purification and enrichment strategies.
Selective Alcoholysis Techniques for Ethyl Docosahexaenoate Enrichment
Selective alcoholysis is a highly effective enzymatic method for enriching ethyl docosahexaenoate. researchgate.netnih.gov This technique leverages the specificity of certain lipases, which act more slowly on highly unsaturated fatty acids like DHA compared to other fatty acids. dss.go.th In this process, a mixture of fatty acid ethyl esters (often from tuna or other fish oils) is reacted with a long-chain alcohol, such as lauryl alcohol, in the presence of a selective lipase. dss.go.thglpbio.comchemsrc.commedchemexpress.com
The lipase preferentially catalyzes the transesterification of other fatty acid ethyl esters (like those of oleic acid and eicosapentaenoic acid) into their corresponding lauryl esters. dss.go.th As a result, ethyl docosahexaenoate becomes concentrated in the unreacted ethyl ester fraction. dss.go.th Using immobilized Rhizomucor miehei lipase, researchers have successfully increased the concentration of ethyl docosahexaenoate from an initial 60 mol% to 93 mol%. dss.go.th Similarly, selective alcoholysis has been reported to increase the purity of ethyl docosahexaenoate to 90 wt%. researchgate.netnih.gov This method can be followed by conventional distillation to separate the enriched ethyl docosahexaenoate from the newly formed lauryl esters and unreacted alcohol. researchgate.net
Table 2: Enrichment of Ethyl Docosahexaenoate via Selective Alcoholysis This table is interactive. Click on headers to sort.
| Enzyme | Initial E-DHA Content (mol%) | Final E-DHA Content (mol%) | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|---|
| Rhizopus delemar lipase (immobilized) | 23 | 49 | 90 | Alcoholysis of E-tuna-23 | dss.go.th |
| Rhizomucor miehei lipase (immobilized) | 45 | 74 | 71 | Alcoholysis with lauryl alcohol (1:3 ratio) for 26h | dss.go.th |
| Rhizomucor miehei lipase (immobilized) | 60 | 93 | 74 | Alcoholysis with lauryl alcohol (1:7 ratio) for 24h | dss.go.th |
| Eversa® Transform 2.0 | Not specified | 55.40 (DHA in glycerides) | 79.22 (DHA yield) | Selective ethanolysis | nih.gov |
Membrane-Based Separation Techniques
Membrane-based separation offers a promising alternative for purifying ethyl docosahexaenoate, particularly through facilitated transport. doi.org This technique often employs membranes containing a carrier, such as silver ions (Ag+), which can selectively interact with the carbon-carbon double bonds present in polyunsaturated fatty acids. doi.orgresearchgate.net
Solution-cast perfluorosulfonated ionomer membranes with immobilized silver ions have been studied for the facilitated transport of ethyl docosahexaenoate. doi.org These membranes have demonstrated high selectivity for ethyl docosahexaenoate over other less unsaturated fatty esters. doi.org In one study, using acetone (B3395972) as a solvent, a high selectivity of 42 for ethyl docosahexaenoate to ethyl oleate (B1233923) was achieved. doi.org
Another approach involves using porous hollow-fiber membrane modules where silver ions are immobilized onto the membrane's surface. researchgate.net As a solution of fatty acid ethyl esters passes through the module, ethyl docosahexaenoate is preferentially adsorbed onto the membrane due to the interaction with the silver ions, allowing for its separation from other esters. researchgate.net
Facilitated Transport through Ionomer Membranes
Facilitated transport using ionomer membranes represents a sophisticated method for the selective separation of ethyl docosahexaenoate. doi.org This technique relies on a carrier molecule, typically the silver ion (Ag+), which is immobilized within the membrane structure by electrostatic forces. doi.org The silver ion selectively interacts with the carbon-carbon double bonds of ethyl docosahexaenoate, facilitating its transport across the membrane while hindering the passage of less unsaturated or saturated fatty acid esters. doi.orgresearchgate.net
Research led by Matsuyama et al. has extensively studied the use of thin, solution-cast perfluorosulfonated ionomer membranes for this purpose. doi.orgkobe-u.ac.jp These membranes, when compared to commercially available options like Nafion® 117, can offer significantly higher permeance due to their reduced thickness. doi.org In one study, using an ethanol/water (85/15) solvent system, the permeance of ethyl docosahexaenoate (DHA-Et) through the cast membrane was approximately four times higher than through the Nafion® 117 membrane. doi.org
The choice of solvent plays a crucial role in the membrane's performance. While an ethanol/water mixture increases permeance, it can lead to a highly swollen membrane structure, thereby reducing selectivity. doi.org To achieve both high permeance and high selectivity, acetone has been identified as a superior solvent. doi.org When acetone was used, a high selectivity of ethyl docosahexaenoate to ethyl oleate of 42 and a high facilitation factor of 153 were achieved, outperforming the results with the Nafion® 117 membrane. doi.org The stability of this type of membrane system is also noteworthy, with some remaining stable for over 200 days. doi.org
The physical properties of the membrane, influenced by preparation conditions like annealing temperature, also affect performance. doi.org Small-angle X-ray scattering (SAXS) measurements have indicated that higher annealing temperatures result in higher crystallinity in the cast membrane. doi.org
Performance of Solution-Cast Ionomer Membranes for Ethyl Docosahexaenoate Transport doi.org
Comparison of membrane performance using different solvents, highlighting the trade-off between permeance and selectivity.
| Solvent System | Membrane Type | Key Finding | Selectivity (DHA-Et vs. Ethyl Oleate) | Facilitation Factor |
|---|---|---|---|---|
| Ethanol/Water (85/15) | Solution-Cast | ~4x higher permeance than Nafion® 117 | Lower than with acetone | Not Specified |
| Acetone | Solution-Cast | Superior selectivity and facilitation | 42 | 153 |
Chromatographic Purification Methods for Ethyl Docosahexaenoate Isolation
Chromatography is a fundamental technique for the high-purity isolation of ethyl docosahexaenoate in research settings. dss.go.th Various chromatographic methods have been developed, often employing the principle of argentation chromatography, where silver ions are used to separate fatty esters based on their degree of unsaturation. researchgate.netacs.org
High-Speed Countercurrent Chromatography (HSCCC) has been effectively applied to purify fish oil ethyl esters (FOEE). tandfonline.com A two-step process using non-aqueous two-phase solvent systems can be employed. In the first step, a hexane-acetonitrile system is used to perform an initial cleanup of crude FOEE. tandfonline.com A subsequent purification step with a hexane-dichloromethane-acetonitrile (5:1:4, v/v/v) solvent system can resolve the refined mixture into fractions, yielding a product composed of 56.4% ethyl docosahexaenoate and 39.3% ethyl eicosapentaenoate. tandfonline.com
Supercritical Fluid Chromatography (SFC) offers another route to high-purity ethyl docosahexaenoate. researchgate.net By using a stationary phase composed of silver-loaded spherical clay material, researchers have successfully obtained ethyl docosahexaenoate with a purity of 99%. researchgate.net The efficiency of this method allows for the production of reagent-grade material without deterioration. researchgate.net
Selective Alcoholysis Combined with Chromatography provides an enzymatic approach to enrich ethyl docosahexaenoate before final purification. dss.go.th This method uses an immobilized lipase, such as from Rhizomucor miehei, to selectively catalyze the alcoholysis of other fatty acid ethyl esters in a mixture with an alcohol like lauryl alcohol. dss.go.th The lipase is less reactive towards the highly unsaturated ethyl docosahexaenoate, which therefore becomes concentrated in the unreacted ethyl ester fraction. dss.go.th For instance, starting with an ethyl ester mixture from tuna oil containing 60 mol% ethyl docosahexaenoate (E-tuna-60), this selective alcoholysis process raised the concentration to 93 mol% with a 74% yield. dss.go.th This enriched fraction can then be subjected to further chromatographic purification.
Silica Gel Column Chromatography is a conventional and widely used method for purifying synthesized lipids. jst.go.jp It has been used in combination with enzymatic esterification to produce high-purity triglycerides and can be applied to ethyl esters as well. jst.go.jp For instance, after preliminary separation of crude fermented oil using methods like urea (B33335) crystallization, the resulting liquid phase can be extracted and distilled to yield a pre-purified product, which is then subjected to final purification steps like molecular distillation or further chromatography. google.com
Summary of Chromatographic Methods for Ethyl Docosahexaenoate Purification
Overview of different techniques, their principles, and reported purification outcomes.
| Method | Stationary/Mobile Phase or Key Reagent | Starting Material | Reported Purity/Concentration | Reference |
|---|---|---|---|---|
| High-Speed Countercurrent Chromatography (HSCCC) | Solvent System: Hexane-dichloromethane-acetonitrile (5:1:4) | Refined Fish Oil Ethyl Esters | 56.4% Ethyl Docosahexaenoate | tandfonline.com |
| Supercritical Fluid Chromatography (SFC) | Silver-loaded spherical clay material | High DHA-E content oil | 99% | researchgate.net |
| Selective Alcoholysis + Purification | Immobilized Rhizomucor miehei lipase / Lauryl alcohol | Tuna oil ethyl esters (60 mol% E-DHA) | 93 mol% E-DHA | dss.go.th |
| Silver Nitrate-Silica Gel Chromatography | Silver nitrate-silica gel | Commercial DHASCO® oil | Not specified for ethyl ester, but used for related compounds | researchgate.net |
Advanced Research on the Biological Mechanisms of Ethyl Docosahexaenoate
Cellular and Molecular Mechanisms of Action
Ethyl docosahexaenoate, as a stable ester form of docosahexaenoic acid (DHA), exerts its biological effects following its conversion to DHA. The subsequent incorporation of DHA into cellular membranes and its role as a signaling molecule allows it to influence a wide array of cellular and molecular processes.
Modulation of Gene Expression by Ethyl Docosahexaenoate
Docosahexaenoic acid (DHA), the active form of ethyl docosahexaenoate, is a significant modulator of gene expression within various cell types. Its influence extends to a diverse set of genes that regulate critical cellular processes, including inflammation, cell cycle control, detoxification, and apoptosis. researchgate.netmdpi.com The mechanisms underlying this modulation are complex and involve the regulation of multiple transcription factors. mdpi.com
In human colon adenoma cells, treatment with DHA has been shown to alter the expression of genes involved in several key pathways. researchgate.net Similarly, studies on THP-1 macrophages, a human cell line used to study immune responses, revealed that DHA markedly affects the expression of genes related to the immune response, cell cycle, apoptosis, and oxidative stress. mdpi.com The incorporation of DHA into membrane lipid rafts can change the physical-chemical properties of these microdomains, affecting the function of transmembrane proteins like receptors and transporters, which in turn can alter gene signaling pathways. researchgate.net
Omega-3 fatty acids, including DHA, are recognized for their capacity to regulate genes associated with obesity, such as PPARγ and those in the ALOX family, which are involved in fatty acid metabolism and inflammation. frontiersin.org
Table 1: Gene Categories Modulated by Docosahexaenoic Acid (from Ethyl Docosahexaenoate)
| Gene Category | Biological Function | Reference Cell Types |
|---|---|---|
| Inflammation | Regulation of immune and inflammatory responses | Macrophages, Endothelial Cells mdpi.comnih.gov |
| Cell Cycle Control | Regulation of cell proliferation and division | Colon Adenoma Cells, Macrophages researchgate.netmdpi.com |
| Apoptosis | Programmed cell death | Colon Adenoma Cells, Macrophages researchgate.netmdpi.com |
| Fatty Acid Metabolism | Control of lipid synthesis and oxidation | Adipose Tissue, Liver frontiersin.org |
| Detoxification | Cellular defense against toxic substances | Colon Adenoma Cells researchgate.net |
Influence on Signal Transduction Pathways
Ethyl docosahexaenoate and its active form, DHA, are deeply involved in modulating various intracellular signal transduction pathways. By integrating into the phospholipid membranes of cells, DHA can alter membrane properties and influence the function of membrane-bound receptors and enzymes, thereby affecting downstream signaling cascades. mdpi.comnih.gov
Direct research on ethyl docosahexaenoate (Et-DHA) has demonstrated its capacity to activate specific signaling pathways in fetal brain tissue. nih.gov Treatment with Et-DHA was found to mediate a decrease in lipid peroxide production through the activation of the prostanoid and nitric oxide (NO) pathways. nih.gov Brain tissue treated with Et-DHA produced two to three times more prostanoids than control tissue, indicating the activation of cyclooxygenase (COX) enzymes. nih.gov Furthermore, Et-DHA-treated brains released 2.2-fold more nitric oxide than controls, an effect that was abolished by nitric oxide synthase (NOS) inhibitors. nih.gov This activation of both pathways contributes to the compound's observed effects on lipid peroxidation. nih.gov In vascular smooth muscle cells, DHA has also been shown to potentiate the induction of nitric oxide synthase, further highlighting its role in this pathway. nih.gov
Table 2: Effect of Ethyl Docosahexaenoate (Et-DHA) on Signaling Molecules in Fetal Brain Tissue
| Signaling Molecule | Observed Effect of Et-DHA Treatment | Associated Pathway |
|---|---|---|
| Prostanoids | 2-3 fold increase in production vs. control | Prostanoid Pathway (Cyclooxygenase) |
| Nitric Oxide (NO) | 2.2-fold increase in release vs. control | Nitric Oxide Pathway (Nitric Oxide Synthase) |
Phospholipase A2 (PLA2) enzymes are critical mediators in cellular signaling. wikipedia.org They catalyze the hydrolysis of the sn-2 acyl bond of phospholipids (B1166683), releasing a free fatty acid and a lysophospholipid. wikipedia.orgnih.gov This reaction is a key step in the generation of numerous lipid mediators.
The relationship between DHA and PLA2 is bidirectional. DHA, once incorporated into membrane phospholipids, can be released by the action of PLA2 to act as a signaling molecule or to be converted into other bioactive mediators. nih.gov Conversely, DHA can also modulate the activity of PLA2 enzymes. Studies have shown that DHA can activate cytosolic Phospholipase A2 (cPLA2) through the G-protein-coupled receptor GPR120, leading to the production of downstream signaling molecules like prostaglandin (B15479496) E₂. nih.gov
Cytosolic phospholipase A2 (cPLA2) is a specific intracellular isoform of the PLA2 family, typically dependent on calcium for its activity. nih.gov This enzyme preferentially hydrolyzes phospholipids that contain arachidonic acid or DHA at the sn-2 position. nih.gov The receptor-mediated hydrolysis of plasmalogens (a type of phospholipid) by cPLA2 is a significant mechanism for generating free DHA within the cell. nih.gov This released DHA can then participate in various signaling cascades. The activation of cPLA2 by DHA represents a positive feedback loop, where the fatty acid can stimulate the enzyme responsible for its own release from membrane stores, thereby amplifying downstream signaling events. nih.gov
Phospholipase A2 (PLA2) Modulation
Calcium-independent Phospholipase A2 (iPLA2)
Calcium-independent phospholipase A2 (iPLA2) is a critical enzyme in cellular signaling and membrane phospholipid remodeling. nih.gov This enzyme hydrolyzes glycerophospholipids, releasing fatty acids and lysophospholipids. nih.gov Studies indicate that the iPLA2β isoform is a major player in the release of docosahexaenoic acid (DHA) from glycerophospholipids. nih.gov Research using iPLA2β knockout mice demonstrated a significant decrease in the uptake of labeled DHA, highlighting the enzyme's role in DHA metabolism. nih.govnih.gov
The activity of iPLA2 is not only crucial for maintaining the balance of fatty acids within the cell but is also implicated in various signaling pathways that can influence cell growth. nih.gov The lipid signals generated by iPLA2, such as arachidonic acid and lysophospholipids, are key mediators in these processes. nih.gov Furthermore, mutations in the gene encoding iPLA2β (PLA2G6) have been linked to several neurodegenerative disorders, suggesting a vital role for this enzyme in maintaining neurological health. nih.govnih.gov The connection between iPLA2β, disturbed brain DHA metabolism, and neuropathology underscores the importance of this enzyme in neuronal function. nih.gov
Cyclooxygenase (COX) Activity Regulation
Ethyl docosahexaenoate, through its conversion to DHA, influences the activity of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) and other inflammatory mediators. nih.gov Research has shown that DHA can down-regulate the expression of COX-2, an inducible enzyme associated with inflammation, in human umbilical vein endothelial cells (HUVECs) treated with lipopolysaccharide (LPS). nih.gov This reduction in COX-2 expression is dose-dependent and contributes to the anti-inflammatory effects of omega-3 fatty acids. nih.gov
The mechanism behind this regulation involves the suppression of NF-κB activity, a critical transcription factor in the inflammatory response. nih.govcornell.edu By inhibiting the activation of NF-κB, DHA attenuates the induction of COX-2 expression. cornell.edu This, in turn, leads to a decrease in the production of pro-inflammatory eicosanoids derived from arachidonic acid. nih.gov Instead, the metabolism of DHA by COX can lead to the production of 3-series prostaglandins and thromboxanes, which are generally less inflammatory than their 2-series counterparts derived from arachidonic acid. nih.gov
Furthermore, studies on N-docosahexaenoylethanolamine (DHEA), a metabolite of DHA, have shown that it can inhibit the production of prostaglandin E2 (PGE2) in macrophages. nih.gov This effect appears to be more related to the direct inhibition of COX-2-mediated eicosanoid production rather than a significant alteration of COX-2 expression itself. nih.gov
Interaction with Lipid Mediators and Oxylipins
Ethyl docosahexaenoate serves as a precursor to docosahexaenoic acid (DHA), which can be metabolized into a variety of bioactive lipid mediators and oxylipins. These molecules play significant roles in cellular signaling and the regulation of physiological processes. Oxylipins, which include epoxides, alcohols, diols, and ketones, are oxygenated derivatives of fatty acids. cabidigitallibrary.org
Treatment with omega-3 acid ethyl esters has been shown to increase the levels of DHA-derived oxylipins in human plasma by two- to five-fold. cabidigitallibrary.org This modulation of endogenous oxylipin levels is a key mechanism through which the beneficial effects of omega-3 fatty acids are thought to be mediated. cabidigitallibrary.org For instance, in platelets, DHA is oxidized by 12-lipoxygenase (12-LOX) to produce oxylipins such as 11-HDHA and 14-HDHA. nih.gov These specific oxylipins have been found to inhibit platelet activation and thrombus formation, suggesting a direct role in cardiovascular health. nih.gov
The generation of these lipid mediators is part of a complex network of signaling pathways. The interaction of DHA and its derivatives with enzymes like lipoxygenases leads to the production of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. These compounds are actively involved in the resolution of inflammation.
Incorporation into Cellular Membranes and Phospholipids
Following administration, ethyl docosahexaenoate is metabolized, and its docosahexaenoic acid (DHA) moiety is readily incorporated into the phospholipids of cellular membranes. nih.gov This incorporation significantly alters the biophysical properties of the membrane, including its fluidity, acyl chain order, and phase behavior. nih.gov The unique structure of DHA, with its 22-carbon chain and six double bonds, imparts a high degree of conformational flexibility, which is thought to be fundamental to its diverse biological effects. nih.gov
Once esterified into membrane phospholipids, DHA can influence the function of membrane-associated proteins and modulate cellular signaling pathways. nih.govnih.gov The enrichment of membranes with DHA is particularly prominent in the nervous system, where it is crucial for optimal development and function. nih.gov Studies have shown that the level of DHA in neural membranes can be influenced by dietary intake. mdpi.com
The process of incorporation is not uniform across all phospholipid classes or cell types. There is a notable enrichment of DHA in specific phospholipids, which can have profound effects on cellular processes.
Phosphatidylethanolamine (B1630911) and Phosphatidylserine (B164497) Enrichment
Research has demonstrated that docosahexaenoic acid (DHA), derived from ethyl docosahexaenoate, specifically enriches certain phospholipid classes within cellular membranes, notably phosphatidylethanolamine (PE) and phosphatidylserine (PS). researchgate.net PS is a major acidic phospholipid that is particularly abundant in neuronal membranes and plays a crucial role in various signaling pathways. nih.govresearchgate.net
Studies have shown that DHA supplementation leads to a significant increase in the total PS level, specifically in neuronal cells. researchgate.net This effect is not observed in non-neuronal cells, suggesting a unique mechanism for PS accumulation in the nervous system. researchgate.net The enrichment of PS with DHA-containing molecular species, such as 18:0/22:6-PS, is a key outcome of this process. researchgate.net This targeted enrichment can facilitate the activation of PS-interacting kinases, which are involved in promoting neuronal survival. nih.gov
The table below summarizes the effect of DHA on phosphatidylserine levels in neuronal versus non-neuronal cells.
| Cell Type | Change in Total PS Level with DHA | Observations |
| Neuro 2A (neuronal) | Significant Increase | Increase in 18:0, 22:6-PS contributes to the overall rise in total PS. |
| Non-neuronal cells | No Significant Change | While 18:0, 22:6-PS increases, other PS species decrease, compensating for the change. |
This table is based on data suggesting that the increase in total PS levels upon DHA enrichment is specific to neuronal cells.
Neurotrophic and Neuroregenerative Effects at the Cellular Level
Ethyl docosahexaenoate, through its conversion to docosahexaenoic acid (DHA), exerts significant neurotrophic and neuroregenerative effects at the cellular level. DHA is a major polyunsaturated fatty acid in the brain and is essential for normal cellular function and neurodevelopment. nih.govresearchgate.net Its metabolite, N-docosahexaenoylethanolamine (synaptamide), has been identified as a potent promoter of neurogenesis, neurite outgrowth, and synaptogenesis in developing neurons, even at nanomolar concentrations. nih.gov
The neurotrophic effects of DHA are also linked to its ability to influence the expression of glial cell line-derived neurotrophic factor (GDNF) and neurturin (NTN), which are potent trophic factors for dopaminergic neurons. nih.govresearchgate.net In models of Parkinson's disease, DHA administration has been shown to protect dopaminergic neurons and increase the immunoreactivity of GDNF and NTN. nih.govresearchgate.net These findings suggest that DHA can create a more supportive environment for neuronal survival and function.
The mechanisms underlying these effects are multifaceted and involve signaling pathways that lead to the expression of neurogenic and synaptogenic genes. nih.gov
Neurite Outgrowth Promotion
A key aspect of the neurotrophic and neuroregenerative effects of ethyl docosahexaenoate is the promotion of neurite outgrowth by its active form, docosahexaenoic acid (DHA). nih.gov Studies have demonstrated that DHA supplementation in primary cultures of embryonic hippocampal neurons leads to an increase in the population of neurons with greater neurite length and a higher number of branches. nih.gov This effect is specific to DHA, as supplementation with other fatty acids like arachidonic acid or oleic acid does not produce the same result. nih.gov
The promotion of neurite growth is a critical step in neuronal development and the formation of synaptic connections. Inadequate neurite development due to DHA deficiency may contribute to the cognitive impairments associated with a lack of omega-3 fatty acids. nih.gov Furthermore, the DHA metabolite N-docosahexaenoylethanolamide (DEA), also known as synaptamide (B1662480), has been shown to be a potent promoter of neurite growth at concentrations significantly lower than DHA itself. nih.govnih.gov This suggests that the conversion of DHA to DEA is an important biochemical mechanism for its effects on neuronal development. nih.gov
The table below illustrates the comparative effects of DHA and its metabolite on neurite growth.
| Compound | Effective Concentration for Neurite Growth | Key Findings |
| DHA | Micromolar (µM) range | Promotes an increase in neurite length and branching in hippocampal neurons. nih.gov |
| DEA (Synaptamide) | Nanomolar (nM) range | Significantly more potent than DHA in promoting neurite growth and synaptogenesis. nih.govnih.gov |
Synaptogenesis and Synaptic Plasticity
Ethyl docosahexaenoate serves as a precursor to docosahexaenoic acid (DHA), a molecule integral to brain health. Research indicates that DHA and its derivatives are critical for the development and function of synapses. DHA promotes neurite growth, synaptogenesis, and the expression of synaptic proteins in cultured hippocampal neurons. nih.gov One of its key metabolites, N-docosahexaenoylethanolamide (DEA), also known as synaptamide, is identified as a potent mediator for these synaptogenic actions. nih.gov Studies show that DEA stimulates neurite growth and synaptogenesis, leading to enhanced glutamatergic synaptic activities. nih.gov
Furthermore, DHA has been shown to positively influence synaptic plasticity, a fundamental mechanism for learning and memory. nih.gov In rodent models, supplementation with n-3 polyunsaturated fatty acids, including DHA, facilitates hippocampal long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. researchgate.net This effect is linked to positive modulations of the NMDA receptor function, which is crucial for maintaining LTP. nih.govresearchgate.net By reducing synaptic pathology and improving the integrity of synaptic proteins, DHA helps maintain proper cognitive function. researchgate.net
Neurogenesis Modulation
The biological activities of ethyl docosahexaenoate extend to the modulation of neurogenesis, the process of generating new neurons. Its active form, DHA, and the derivative N-docosahexaenoylethanolamine (synaptamide) have been identified as potent neurogenic factors. nih.govnih.gov Research demonstrates that synaptamide significantly promotes the neuronal differentiation of neural stem cells (NSCs). nih.gov Studies have found that NSCs can metabolize DHA into synaptamide, which then induces this differentiation at much lower concentrations than DHA itself. nih.gov This process is mediated through the activation of the PKA-CREB signaling pathway. nih.gov The enhancement of neurite outgrowth and synaptogenesis within the hippocampus is a key outcome of this activity. nih.gov
Antioxidative and Anti-inflammatory Research
Mechanism of Free Radical Scavenging
Ethyl docosahexaenoate has demonstrated significant antioxidative properties, primarily through the mechanism of free radical scavenging. A key study explored its effects on the fetal brain in rats, revealing a potent capacity for trapping hydroxyl radicals. nih.gov In this research, lipid extracts from the brains of rat fetuses treated with ethyl docosahexaenoate showed a nearly 70% decrease in the formation of DMPO-OH adducts, which are markers of hydroxyl radical presence. nih.gov This scavenging activity was found to reside in the phospholipid fraction of the lipid extract, which becomes enriched with docosahexaenoic acid following treatment. nih.gov The data suggest that the neuroprotective effects of ethyl docosahexaenoate may be directly linked to the enhanced free radical scavenging ability of the brain tissue, which interferes with the propagation of lipid peroxidation. nih.gov
Reduction of Oxidative Stress Markers (e.g., Lipid Peroxidation)
A direct consequence of its free radical scavenging activity is the ability of ethyl docosahexaenoate to reduce markers of oxidative stress, most notably lipid peroxidation. In a study involving near-term rat fetuses, intraamniotic administration of ethyl docosahexaenoate led to a marked decrease of 58% in the formation of lipid peroxidation products in the fetal brain compared to controls. nih.gov
However, the effect on lipid peroxidation can be context-dependent. Another study observed that co-injection of ethyl docosahexaenoate with the neurotoxin 6-hydroxydopamine (6-OHDA) in the mouse striatum increased the levels of thiobarbituric acid-reactive substances, a marker of lipid peroxidation. nih.gov This suggests that while ethyl docosahexaenoate has protective effects under certain conditions, its interaction with other substances can alter its oxidative impact. nih.gov
Interactive Table: Effect of Ethyl Docosahexaenoate on Oxidative Stress Markers
| Parameter | Model | Treatment Group | Control Group | Percentage Change | Finding | Source |
| DMPO-OH Adducts | Rat Fetal Brain | Ethyl Docosahexaenoate | Ethyl Oleate (B1233923) | ~70% Decrease | Indicates significant hydroxyl radical scavenging. | nih.gov |
| Lipid Peroxidation (LPO) | Rat Fetal Brain | Ethyl Docosahexaenoate | Ethyl Oleate | 58% Decrease | Shows marked reduction in oxidative damage. | nih.gov |
| Thiobarbituric Acid-Reactive Substances | Mouse Striatum | Ethyl-DHA + 6-OHDA | 6-OHDA alone | Increase | Suggests potential for pro-oxidant effects in the presence of specific toxins. | nih.gov |
Modulation of Inflammatory Cascades
The compound's influence extends to the modulation of inflammatory pathways. The primary active molecule, DHA, has been shown to possess significant anti-inflammatory properties. researchgate.net It can alter the expression of proatherogenic and proinflammatory proteins in human endothelial cells. harvard.edu Research has demonstrated that prolonged exposure of endothelial cells to DHA reduces the cytokine-induced expression of vascular cell adhesion molecule 1 (VCAM-1), E-selectin, and intercellular adhesion molecule 1. harvard.edu This reduction in adhesion molecules limits the ability of leukocytes to attach to the endothelium, a key step in the inflammatory process.
A primary mechanism of the anti-inflammatory action of ethyl docosahexaenoate, via DHA, is the regulation of cytokine expression. Studies using lipopolysaccharide (LPS)-stimulated human THP-1 macrophages showed that pretreatment with DHA significantly decreased the production of the pro-inflammatory cytokines tumor necrosis factor (TNF) alpha, interleukin-6 (IL-6), and interleukin-1beta (IL-1β). nih.gov The effect of DHA was found to be more potent than that of eicosapentaenoic acid (EPA) in reducing the mRNA expression of these cytokines. nih.gov Further research has confirmed that DHA supplementation can inhibit a broad range of both pro- and anti-inflammatory cytokines in subjects with chronic inflammation. nih.gov This regulation appears to be partly mediated by the inhibition of the NF-kappaB (NF-κB) pathway, as DHA was shown to decrease the nuclear expression of the p65 subunit of NF-κB. nih.gov
Interactive Table: Regulation of Cytokine Expression by Docosahexaenoic Acid (DHA)
| Cytokine | Cell Model | Stimulant | Effect of DHA | Potency Compared to EPA | Source |
| Interleukin-1beta (IL-1β) | Human THP-1 Macrophages | LPS | Significant Decrease in Production & mRNA Expression | More Potent | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Human THP-1 Macrophages | LPS | Significant Decrease in Production & mRNA Expression | More Potent | nih.gov |
| Interleukin-6 (IL-6) | Human THP-1 Macrophages | LPS | Significant Decrease in Production & mRNA Expression | More Potent | nih.gov |
| Interleukin-6 (IL-6) | Human Endothelial Cells | Cytokines | Decreased Secretion | Not Applicable | harvard.edu |
| Interleukin-8 (IL-8) | Human Endothelial Cells | Cytokines | Decreased Secretion | Not Applicable | harvard.edu |
NF-κB Pathway Inhibition
Ethyl-DHA has been shown to exert significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.
Research indicates that DHA, the active component of Ethyl-DHA, can suppress the activation of NF-κB in various cell types, including endothelial cells and astrocytes. semanticscholar.orgnih.govmdpi.com In human umbilical vein endothelial cells (HUVECs), both DHA and eicosapentaenoic acid (EPA) have been observed to reduce the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme, by inhibiting NF-κB activity. mdpi.com This inhibition is dose-dependent, with higher concentrations of DHA and EPA leading to a significant reduction in NF-κB luciferase activity and the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and interleukin-6 (IL-6). mdpi.com
Furthermore, studies on astrocytes have demonstrated that DHA can markedly diminish the activation of NF-κB induced by interleukin-1β (IL-1β). semanticscholar.org This effect is associated with a decrease in the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. semanticscholar.org By preventing IκB degradation, DHA effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, such as inducible nitric oxide synthase (iNOS) and COX-2, and reducing the release of pro-inflammatory cytokines like TNF-α and IL-6. semanticscholar.org
The inhibitory effect of DHA on NF-κB activation is also linked to the modulation of upstream signaling molecules. In human saphenous vein endothelial cells, DHA has been found to attenuate NF-κB activation by decreasing cytokine-stimulated reactive oxygen species (ROS) and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov These effects are mediated through the inhibition of both NAD(P)H oxidase and protein kinase Cε (PKCε) activities. nih.gov
| Cell Type | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced COX-2 expression, PGE2, and IL-6 production in a dose-dependent manner. | Inhibition of NF-κB luciferase activity. | mdpi.com |
| Astrocytes | Diminished IL-1β-induced NF-κB activation, iNOS and COX-2 levels, and release of TNF-α and IL-6. | Decreased phosphorylation of IκB, preventing NF-κB nuclear translocation. | semanticscholar.org |
| Human Saphenous Vein Endothelial Cells | Attenuated NF-κB activation. | Decreased cytokine-stimulated ROS and ERK1/2 activation via inhibition of NAD(P)H oxidase and PKCε. | nih.gov |
| Macrophages | Suppressed inflammasome activation. | Impaired priming by inhibiting NF-κB activation and enhancing autophagy. | researchgate.net |
PARP-1 Modulation
Based on a comprehensive review of the available scientific literature, there is currently no direct research specifically investigating the modulation of Poly(ADP-ribose) polymerase-1 (PARP-1) by Ethyl Docosahexaenoate. PARP-1 is a key enzyme involved in DNA repair, genomic stability, and programmed cell death. While the anti-inflammatory and other biological activities of Ethyl-DHA are well-documented, its potential interaction with the PARP-1 pathway remains an uninvestigated area of research.
Metabolic Pathways and Turnover Research
Bioavailability and Absorption Research
The bioavailability of Ethyl-DHA has been a subject of considerable research, with studies indicating that its absorption is comparable to that of other forms of omega-3 fatty acids. Enteral absorption of docosahexaenoic acid (DHA) from ethyl esters has been found to be as effective as from glyceryl esters in healthy male volunteers. mdpi.com Despite in vitro studies showing slower hydrolysis of ethyl esters by pancreatic lipase (B570770) compared to triglycerides, the in vivo absorption leading to increased levels of DHA in serum lipids and phospholipids is similar for both forms. mdpi.com
The concentration of omega-3 acid ethyl esters in a formulation can also influence their uptake. A study involving 101 subjects demonstrated that more concentrated formulations of EPA and DHA ethyl esters resulted in higher levels of these fatty acids in serum phospholipids. This suggests that the concentration of Ethyl-DHA in a supplement can have an independent effect on its bioavailability.
Ethyl-DHA has been shown to have a significant impact on the absorption of certain drugs, such as Cyclosporine A (CsA). In a study involving rats, the co-administration of Ethyl-DHA with a microemulsion formulation of CsA (Neoral) led to a decrease in the absorption of CsA. This was evidenced by a significant reduction in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of CsA.
The mechanism behind this reduced absorption is believed to be a physicochemical interaction rather than a metabolic one. The addition of Ethyl-DHA to the CsA microemulsion in vitro resulted in a substantial increase in the particle size of the microemulsion, from approximately 0.042 µm to 2.46 µm. Since the absorption of drugs from microemulsions can be diminished with an increase in particle size, it is proposed that the enlargement of the microemulsion particles due to interaction with Ethyl-DHA is the primary cause for the observed decrease in CsA absorption.
| Pharmacokinetic Parameter | Effect of Ethyl-DHA Co-administration | Proposed Mechanism | Reference |
|---|---|---|---|
| AUC(infinity) of Cyclosporine A | Significantly decreased | Enlargement of microemulsion particle size due to physicochemical interaction with Ethyl-DHA. | |
| AUC(0-10h) of Cyclosporine A | Significantly decreased | ||
| C(max) of Cyclosporine A | Significantly decreased |
Enzymatic Hydrolysis and Metabolism (Excluding Dosage/Administration)
The metabolism of Ethyl-DHA begins with its enzymatic hydrolysis. In vitro studies have shown that the hydrolysis of omega-3 acid ethyl esters by porcine pancreatic lipase is slower compared to the hydrolysis of natural triglycerides. mdpi.com Specifically, the hydrolysis of a highly enriched ethyl ester of EPA and DHA was found to be 3-fold slower than that of a similarly enriched glyceryl ester. mdpi.com
Despite the slower rate of hydrolysis in vitro, the enteral absorption of EPA and DHA from ethyl esters is comparable to that from triglycerides. mdpi.com This suggests that the in vivo environment provides conditions that facilitate the efficient hydrolysis and subsequent absorption of the fatty acids from their ethyl ester form. The enzymatic hydrolysis releases DHA, which then becomes available for incorporation into various lipid pools in the body.
Impact on Other Fatty Acid Metabolism (e.g., Arachidonic Acid)
Ethyl-DHA, once hydrolyzed to DHA, significantly influences the metabolism of other fatty acids, particularly arachidonic acid (AA), an omega-6 fatty acid. DHA and AA are known to compete for the same metabolic enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of eicosanoids and other lipid mediators.
DHA acts as a competitive inhibitor of AA metabolism. By competing with AA for the active site of COX enzymes, DHA can reduce the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandins and thromboxanes. For instance, DHA has been shown to inhibit the conversion of labeled arachidonic acid to thromboxane (B8750289) in washed platelet suspensions.
Furthermore, supplementation with omega-3 fatty acids, including DHA from ethyl esters, leads to a decrease in the levels of AA in serum phospholipids. mdpi.com This alteration in the fatty acid profile, specifically the increase in the EPA/AA and DHA/AA ratios, contributes to a less inflammatory and less thrombogenic state.
| Metabolic Pathway/Enzyme | Effect of DHA | Outcome | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive inhibition of arachidonic acid metabolism. | Reduced production of pro-inflammatory prostaglandins and thromboxanes. | |
| Lipoxygenase (LOX) | Competition with arachidonic acid as a substrate. | Altered production of leukotrienes and other lipid mediators. | |
| Serum Phospholipid Composition | Decreased levels of arachidonic acid. | Increased EPA/AA and DHA/AA ratios, leading to a less inflammatory state. | mdpi.com |
Preclinical and Translational Research on Ethyl Docosahexaenoate
Neuroscience Research
The therapeutic potential of ethyl docosahexaenoate has been extensively explored in the context of neurological insults. Laboratory studies using animal models have provided crucial insights into its mechanisms of action and its efficacy in mitigating the pathological consequences of brain injuries and neurodegenerative processes.
Models of Brain Injury and Neurodegeneration
In preclinical models of ischemic brain injury, such as transient forebrain ischemia in gerbils, chronic administration of E-DHA has demonstrated significant neuroprotective effects. These models, which simulate the effects of a stroke, have been instrumental in understanding how E-DHA can preserve brain tissue and function.
Pretreatment with E-DHA has been shown to attenuate cerebral edema following ischemia and reperfusion in gerbil models. nih.govnih.gov This reduction in brain swelling is a critical factor in mitigating secondary injury cascades that contribute to neuronal death. Studies have observed that E-DHA administration is associated with a significant decrease in ischemia-induced delayed neuronal loss, particularly in the vulnerable CA1 sector of the hippocampus. nih.gov This protective effect on neurons is thought to be linked to the compound's ability to reduce the liberation and accumulation of free arachidonic acid and its metabolites, which are implicated in the pathogenesis of ischemic brain damage. nih.gov Furthermore, E-DHA helps maintain the function of Na+-K+ ATPase, an essential enzyme for maintaining ionic balance, which, when disrupted, can lead to cellular edema. nih.gov
| Model | Key Findings | Reference |
| Gerbil | Attenuated cerebral edema after 48 hours of reperfusion. | nih.gov |
| Gerbil | Significantly attenuated delayed neuronal loss in the hippocampus CA1 sector. | nih.gov |
| Gerbil | Reduced cerebral edema was associated with reduced levels of arachidonic acid and thromboxane (B8750289) B2. | nih.gov |
Beyond its effects on the physical structure of the brain, E-DHA has also been shown to improve functional outcomes in models of ischemic brain injury. In studies involving rats, oral treatment with DHA for 21 days prior to transient global cerebral ischemia was found to reduce both learning and memory deficits. researchgate.net Similarly, in gerbil models, pretreatment with E-DHA was associated with an attenuation of locomotor hyperactivity, a behavioral indicator of brain injury in this model. nih.gov The preservation of cognitive functions is a crucial aspect of neuroprotection, and these findings suggest that E-DHA can contribute to a more complete recovery from ischemic events.
| Model | Cognitive Outcome | Key Findings | Reference |
| Rat | Learning and Memory | Reduced learning/memory deficits after transient global cerebral ischemia. | researchgate.net |
| Gerbil | Locomotor Activity | Attenuated ischemia and reperfusion-induced locomotor hyperactivity. | nih.gov |
In the context of traumatic brain injury, research has largely focused on the parent compound, DHA. Animal models of TBI have shown that DHA supplementation can improve neurological functioning and cognition. frontiersin.org It has been found to reduce neuroinflammation and lessen the expression of amyloid precursor protein. frontiersin.org In immature rat models of TBI, dietary DHA has been shown to improve performance in the Morris water maze, a test of spatial learning and memory, and to decrease measures of cerebral edema and white matter injury on T2-weighted and diffusion tensor imaging. nih.gov Furthermore, DHA has been observed to provide neuroprotection in TBI models by activating the Nrf2-ARE signaling pathway, which is involved in the cellular response to oxidative stress. nih.gov
| Model | Key Findings | Reference |
| Rodent Models | Improved neurological functioning and cognition, reduced neuroinflammation. | frontiersin.org |
| Immature Rat | Improved Morris water maze performance, decreased cerebral edema and white matter injury. | nih.gov |
| Rat | Neuroprotection via activation of the Nrf2-ARE signaling pathway. | nih.gov |
Preclinical research has investigated the effects of DHA in models of neurodegeneration induced by binge ethanol (B145695) exposure. In adult rat models, repetitive ethanol intoxication leads to regionalized neurodegeneration, particularly in the entorhinal cortex and hippocampus. nih.gov Supplementation with DHA in organotypic slice cultures from adult rat brains treated with ethanol has been shown to counteract these neurodegenerative effects. nih.gov Specifically, DHA was found to block elevations in key neuroinflammation-linked enzymes such as phospholipase A2 family members and poly (ADP-ribose) polymerase-1, while also counteracting increases in oxidative stress markers. nih.gov These findings suggest that DHA can mitigate the neuroinflammatory and oxidative stress pathways that contribute to ethanol-induced brain damage.
| Model | Key Findings | Reference |
| Adult Rat (in vivo) | Binge ethanol exposure increased neuroinflammation-linked enzymes in brain regions with extensive neurodegeneration. | nih.gov |
| Adult Rat Hippocampal-Entorhinocortical Slice Cultures (in vitro) | DHA supplementation blocked ethanol-induced elevations in neuroinflammatory enzymes and oxidative stress, and prevented neurodegeneration. | nih.gov |
Parkinson's Disease Models
Preclinical research investigating the direct effects of Ethyl Docosahexaenoate in animal models of Parkinson's disease is limited. While studies on docosahexaenoic acid (DHA) in general have shown neuroprotective effects in models of Parkinson's, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), specific research on the ethyl ester form is not extensively documented in the currently available literature. The existing research on DHA suggests that it can diminish the number of apoptotic dopaminergic cells in MPTP-treated mice, indicating a potential neuroprotective action. However, these studies did not specifically utilize Ethyl Docosahexaenoate. Further investigation is required to determine if Et-DHA confers similar or distinct advantages in preclinical Parkinson's disease models.
Fetal and Neonatal Neurodevelopmental Studies
Impact on Brain Lipid Peroxidation in Fetus
Intraamniotic administration of Ethyl Docosahexaenoate to pregnant rats has been shown to significantly decrease lipid peroxidation in the fetal brain. In these preclinical models, Et-DHA treatment led to a marked 58% decrease in the formation of lipid peroxides. researchgate.netnih.gov Furthermore, lipid extracts from the brains of fetuses treated with Et-DHA exhibited a nearly 70% reduction in the amount of hydroxyl radical adducts compared to control groups. researchgate.net This protective effect against oxidative damage is thought to be mediated by an increase in the production of prostanoids and nitric oxide. nih.gov Specifically, brains from Et-DHA treated fetuses produced two to three times more prostanoids and 2.2-fold more nitric oxide than control brains. nih.gov
| Parameter | Effect of Et-DHA Treatment | Reference |
|---|---|---|
| Lipid Peroxide Formation | 58% decrease | researchgate.netnih.gov |
| Hydroxyl Radical Adducts | ~70% decrease | researchgate.net |
| Prostanoid Production | 2-3 fold increase | nih.gov |
| Nitric Oxide Production | 2.2 fold increase | nih.gov |
Modulation of Brain Fatty Acid Composition
Neurogenesis and Neurite Outgrowth in Development
Research has highlighted the role of docosahexaenoic acid in promoting neurogenesis and neurite outgrowth, essential processes in brain development. In vitro studies have shown that DHA supplementation increases the number of neurons and promotes the development of more mature neuronal morphology. nih.gov It has also been demonstrated to encourage the differentiation of neural stem cells into neurons by facilitating cell cycle exit and reducing cell death. nih.gov While these findings are significant, the majority of this research has been conducted with DHA in its free fatty acid form. Specific investigations into the direct effects of Ethyl Docosahexaenoate on neurogenesis and neurite outgrowth are necessary to confirm its efficacy in these developmental processes.
Neuropsychiatric Conditions (e.g., Depression, Bipolar Disorder)
The therapeutic potential of omega-3 fatty acids in neuropsychiatric conditions such as depression and bipolar disorder has been an area of active research. However, preclinical and translational studies focusing specifically on Ethyl Docosahexaenoate are scarce. Most of the available research has been conducted using other forms of omega-3 fatty acids, such as ethyl-eicosapentaenoate (Ethyl-EPA) or combinations of EPA and DHA. Some clinical trials in patients with bipolar depression have investigated the effects of ethyl-EPA, with some studies reporting improvements in depressive symptoms. nih.govnih.govnih.gov Animal models of depression have also shown that EPA appears to be more effective than DHA in improving depression-like behaviors. mdpi.com The direct impact of Ethyl Docosahexaenoate in preclinical models of depression and bipolar disorder remains an area requiring further investigation to establish its specific therapeutic potential.
Bone Health Research
Research into the effects of docosahexaenoic acid (DHA), the active component of ethyl docosahexaenoate, indicates a significant role in bone metabolism. The balance of bone health is maintained by the interplay between osteoblasts, which form new bone, and osteoclasts, which resorb bone tissue. eurekalert.org
Osteoblasts are responsible for synthesizing the bone matrix, a process that involves the secretion of an organic matrix primarily composed of dense collagen layers. nih.gov This matrix is subsequently mineralized with hydroxyapatite. Molecules that can activate osteoblasts and encourage their differentiation are considered promising candidates for therapies targeting bone loss conditions like osteoporosis. eurekalert.org While direct studies on ethyl docosahexaenoate's effect on osteoblasts are specific, the broader research on omega-3 fatty acids suggests a supportive role in bone formation. The activation of Free Fatty Acid Receptor 4 (FFAR4) by DHA has been shown to not only suppress bone resorption but also to enhance osteoblast-mediated bone formation, potentially by modulating the RANKL/OPG ratio. mdpi.com This dual action highlights its potential as a regulator of bone homeostasis.
More extensive research has focused on the inhibitory effects of DHA on osteoclastogenesis—the formation of bone-resorbing osteoclasts. nih.govfrontiersin.org The differentiation of these cells is critically mediated by the Receptor Activator of NF-kappaB Ligand (RANKL). nih.govnih.gov Studies have demonstrated that DHA potently inhibits RANKL-stimulated osteoclast differentiation, activation, and function. nih.gov
This inhibition is achieved through several mechanisms:
Downregulation of Key Genes: DHA has been found to inhibit the expression of crucial osteoclast-specific genes, including tartrate-resistant acid phosphatase (TRAP), cathepsin K, and matrix metalloproteinase-9 (MMP-9). mdpi.comnih.gov
Suppression of Transcription Factors: The compound reduces the activation of key transcription factors necessary for osteoclast development, such as c-Fos and NFATc1. mdpi.comnih.gov
Modulation of Signaling Pathways: DHA attenuates the activation of RANKL-driven signaling pathways, including NF-κB and p38 MAPK. nih.gov
Receptor-Mediated Effects: These anti-resorptive actions are largely mediated through the G protein-coupled receptor 120 (GPR120), also known as FFAR4. mdpi.comfrontiersin.org DHA's binding to this receptor on osteoclast precursors inhibits their differentiation. mdpi.comfrontiersin.org
Research using murine monocytic cell lines (RAW 264.7) and primary bone marrow cells has confirmed that DHA is a more potent inhibitor of osteoclast formation than eicosapentaenoic acid (EPA). nih.gov These findings suggest that by attenuating osteoclastogenesis, ethyl docosahexaenoate can help protect against bone loss associated with chronic inflammatory conditions. nih.gov
Cancer Research
Ethyl docosahexaenoate is investigated in oncology research for its potential cytotoxic effects on cancer cells and its role in modulating lipid metabolism, which is often dysregulated in cancer progression.
In vitro studies have demonstrated that ethyl docosahexaenoate (referred to as DHA EE) can induce cytotoxic effects in human prostate cancer cell lines, such as PC3. pa2online.org Research comparing DHA EE with its parent compound, DHA, and other derivatives has shown that it effectively induces dose-dependent cytotoxicity. pa2online.orgnih.gov
In one study, while another DHA derivative, didocosahexaenoin (Dido), was found to be a more potent cytotoxic agent than DHA or DHA EE, all compounds showed activity against prostate cancer cells. nih.gov The cytotoxic mechanism is believed to involve the induction of apoptosis, characterized by an increase in reactive oxygen species (ROS), externalization of phosphatidylserine (B164497), and a significant increase in activated caspase 3/7 levels. nih.govnih.gov
Table 1: Comparative Cytotoxicity (IC₅₀) in PC3 Prostate Cancer Cells This table presents a comparison of the concentration of different compounds required to inhibit the growth of PC3 prostate cancer cells by 50% after 96 hours of exposure.
| Compound | Cell Line | Exposure Time (hours) | IC₅₀ (µM) |
|---|---|---|---|
| Ethyl Docosahexaenoate (DHA EE) | PC3 | 96 | >100 |
| Docosahexaenoic Acid (DHA) | PC3 | 96 | ~80 |
| Didocosahexaenoin (Dido) | PC3 | 96 | ~25 |
Cancer cells exhibit altered lipid metabolism to support their rapid proliferation and survival. mdpi.com DHA, delivered via ethyl docosahexaenoate, has been shown to influence these metabolic pathways, suggesting a role as a tumor suppressor. mdpi.com In androgen-responsive prostate cancer cells, DHA can lead to the degradation of the androgen receptor. This, in turn, downregulates key regulators of lipid metabolism, such as Sterol Regulatory Element-Binding Proteins (SREBPs), which affects lipogenesis. mdpi.com
Furthermore, the metabolic products of DHA play a crucial role. Epoxydocosapentaenoic acids (EDPs), which are metabolites of DHA produced by cytochrome P450 epoxygenases, have demonstrated potent anti-angiogenic, anti-tumor, and anti-metastatic effects. nih.gov These EDPs can inhibit primary tumor growth and metastasis by suppressing tumor angiogenesis. nih.gov This is in stark contrast to the metabolites of the omega-6 fatty acid arachidonic acid (epoxyeicosatrienoic acids or EETs), which have been shown to promote angiogenesis and tumor progression. nih.gov This suggests that the anticancer effects of DHA are mediated, at least in part, by its conversion into these active metabolites that can interfere with tumor progression. nih.gov
Advanced Analytical and Omics Methodologies in Ethyl Docosahexaenoate Research
Chromatographic and Spectrophotometric Techniques for Analysis
Chromatographic and spectrophotometric methods are fundamental to the qualitative and quantitative analysis of ethyl docosahexaenoate in various biological and pharmaceutical matrices.
Gas chromatography (GC) is a cornerstone technique for the comprehensive analysis of fatty acid profiles, including the docosahexaenoic acid (DHA) moiety of ethyl docosahexaenoate. nih.govijpras.com Typically, fatty acid esters, including ethyl docosahexaenoate, are first hydrolyzed to their free fatty acid form and then derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis. indexcopernicus.com This derivatization process is crucial for achieving good chromatographic separation and detection.
The separation of FAMEs is generally performed on high-polarity capillary columns, such as those coated with cyanopropyl polysiloxane or polyethylene (B3416737) glycol phases. nih.gov These columns allow for the separation of fatty acids based on their chain length, degree of unsaturation, and the position of double bonds. Flame ionization detection (FID) is a commonly used detection method due to its high sensitivity and wide linear range for hydrocarbon-based molecules like FAMEs. nih.gov For unambiguous identification of fatty acid peaks, GC is often coupled with mass spectrometry (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. nih.gov
Table 1: Typical Gas Chromatography (GC) Parameters for Fatty Acid Profiling
| Parameter | Typical Setting/Value |
|---|---|
| Derivatization Agent | Boron trifluoride in methanol (B129727) (BF3-MeOH) or methanolic HCl |
| GC Column | High-polarity capillary column (e.g., HP-88, DB-WAX) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Ramped temperature program (e.g., 140°C to 240°C) ijpras.comindexcopernicus.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250-280 °C |
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of ethyl docosahexaenoate, particularly in complex biological samples like plasma. nih.govresearchgate.net Unlike GC, LC-MS can often analyze compounds without the need for derivatization, which simplifies sample preparation and reduces the risk of analyte degradation. nih.gov Reversed-phase liquid chromatography (RPLC) is commonly employed, using C18 columns to separate ethyl docosahexaenoate from other lipids based on its hydrophobicity. nih.govmdpi.com
The separated analytes are then introduced into a mass spectrometer, where they are ionized and detected. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are frequently used ionization techniques for lipids. nih.govmdpi.com Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions in a process known as multiple reaction monitoring (MRM). nih.govresearchgate.net This high degree of specificity makes LC-MS/MS an ideal platform for pharmacokinetic studies and for measuring the concentration of ethyl docosahexaenoate in biological matrices. nih.govnih.gov
Table 2: Example LC-MS/MS Parameters for Ethyl Docosahexaenoate Quantification
| Parameter | Typical Setting/Value |
|---|---|
| LC Column | Reversed-phase C18 column |
| Mobile Phase | Gradient of acetonitrile/methanol and water with an additive like ammonium (B1175870) acetate (B1210297) nih.gov |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) nih.gov |
| MS Detection Mode | Positive ion mode |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
Omics-Based Research Approaches
Omics technologies provide a global perspective on the biological effects of ethyl docosahexaenoate by simultaneously measuring large numbers of molecules such as metabolites, transcripts, and lipids.
Metabolomics involves the comprehensive analysis of small molecules (metabolites) in a biological system. nih.gov This approach can be used to identify novel biomarkers and to understand the metabolic pathways affected by ethyl docosahexaenoate. nih.govnih.gov By comparing the metabolomes of individuals before and after supplementation with ethyl docosahexaenoate, or between treated and untreated cells, researchers can identify metabolic signatures associated with its intake.
LC-MS and GC-MS are the primary analytical platforms used in metabolomics. The resulting data is analyzed using multivariate statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), to identify metabolites that are significantly altered. mdpi.com These altered metabolites can serve as potential biomarkers of exposure or effect, and can provide insights into the mechanisms of action of ethyl docosahexaenoate. For instance, changes in the levels of eicosanoids and other lipid mediators derived from DHA would be of particular interest.
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing changes in gene expression, researchers can understand how ethyl docosahexaenoate influences cellular processes at the genetic level. doi.org Microarray and RNA sequencing (RNA-seq) are the two most common technologies used for transcriptomic analysis.
Studies investigating the effects of DHA, the parent compound of ethyl docosahexaenoate, have shown that it can modulate the expression of genes involved in inflammation, lipid metabolism, and cell signaling. doi.orgnih.gov For example, DHA has been shown to down-regulate the expression of pro-inflammatory genes and up-regulate the expression of genes involved in fatty acid oxidation. nih.gov Transcriptomic analysis of cells or tissues exposed to ethyl docosahexaenoate can reveal similar or distinct patterns of gene regulation, providing a deeper understanding of its biological activities. nih.govresearchgate.net
Table 3: Potential Gene Categories Modulated by Ethyl Docosahexaenoate
| Functional Gene Category | Potential Effect of Ethyl Docosahexaenoate |
|---|---|
| Inflammation | Down-regulation of pro-inflammatory cytokine and chemokine genes. |
| Lipid Metabolism | Up-regulation of genes involved in fatty acid beta-oxidation and down-regulation of genes involved in lipogenesis. |
| Cell Adhesion and Migration | Modulation of genes encoding for cell adhesion molecules. doi.org |
| Signal Transduction | Alteration of genes in pathways such as NF-κB and PPAR signaling. |
Lipidomics is a specialized branch of metabolomics that focuses on the global analysis of lipids in biological systems. mdpi.com Given that ethyl docosahexaenoate is a lipid, lipidomics is a particularly relevant omics approach for studying its effects. Lipidomics can be used to track the incorporation of DHA from ethyl docosahexaenoate into various lipid species, such as phospholipids (B1166683), triglycerides, and cholesterol esters, within cell membranes and tissues. nih.gov
Isotope Labeling for Metabolic Tracing
Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. In the context of ethyl docosahexaenoate, stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H or D) are incorporated into the molecule, creating a "tagged" version that can be distinguished from its naturally abundant, unlabeled counterparts by mass spectrometry. This allows researchers to follow the absorption, distribution, metabolism, and excretion of the docosahexaenoic acid (DHA) moiety of ethyl docosahexaenoate with high precision. While studies may not always use ethyl docosahexaenoate directly, research utilizing labeled DHA in other forms, such as triglycerides, provides critical insights into its metabolic pathways after the ethyl ester is hydrolyzed to release DHA.
The primary stable isotopes used in tracing ethyl docosahexaenoate's metabolic journey are ¹³C and deuterium. Uniformly ¹³C-labeled DHA (U-¹³C-DHA), where all 22 carbon atoms are the ¹³C isotope, can be biosynthesized by microorganisms like the heterotrophic microalgae Crypthecodinium cohnii grown on a ¹³C-labeled glucose substrate. This provides a valuable tool for in vivo and in vitro studies on DHA's oxidative fate and metabolism. Deuterium-labeled DHA, where hydrogen atoms at specific positions are replaced by deuterium, is particularly useful for investigating lipid peroxidation, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, providing a kinetic isotope effect that can help elucidate reaction mechanisms. For instance, docosahexaenoic acid ethyl ester-d5 is a commercially available deuterated form.
Once administered, the labeled ethyl docosahexaenoate is presumed to be hydrolyzed, releasing labeled DHA. The subsequent movement and transformation of this labeled DHA can be tracked through various tissues and lipid pools. Studies in both rats and humans using ¹³C-labeled DHA have demonstrated its rapid absorption and incorporation into different lipid fractions. For example, after oral administration of triglycerides containing ¹³C-DHA, the labeled fatty acid quickly appears in the triglyceride fraction of very low-density lipoproteins (VLDL) and chylomicrons in the plasma.
As these lipoproteins are metabolized by lipoprotein lipase (B570770), the labeled DHA is released and appears as unesterified DHA bound to plasma albumin. This albumin-bound pool is a crucial transport mechanism, delivering DHA to various tissues. Subsequently, the ¹³C-DHA is incorporated into phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), in different tissues, including the brain and blood platelets. The appearance of ¹³C-DHA in different lipid species over time allows for the mapping of its metabolic pathways and the determination of the kinetics of its transfer between different compartments.
Research has also utilized isotope labeling to investigate the retroconversion of DHA to eicosapentaenoic acid (EPA) and its elongation to tetracosahexaenoic acid (24:6n-3). By incubating cells with ¹³C-DHA, scientists can measure the formation of labeled metabolites like ¹³C-EPA, providing quantitative data on the extent of these metabolic pathways in different cell types.
Detailed Research Findings
A key study investigating the metabolic fate of ¹³C-labeled DHA in humans and rats after ingestion of labeled triacylglycerols provided detailed insights into its compartmental metabolism. The use of gas chromatography-combustion isotope ratio mass spectrometry allowed for highly sensitive detection of the ¹³C label.
The findings revealed a rapid appearance of ¹³C-DHA in the plasma, peaking in the VLDL-chylomicron triglyceride fraction at approximately 2-3 hours post-ingestion. Following this, there was a corresponding increase in unesterified ¹³C-DHA bound to albumin as the triglycerides were hydrolyzed. An interesting observation was the form in which ¹³C-DHA was bound to albumin over time. Initially, it was predominantly in the unesterified form; however, at later time points (after 12 hours), lysophosphatidylcholine (B164491) (lysoPC) carrying ¹³C-DHA became more prominent, suggesting a significant role for this molecule in DHA transport and redistribution to tissues, including the brain. The uptake of ¹³C-DHA into brain phospholipids continued even after the plasma concentration of unesterified ¹³C-DHA had decreased, coinciding with the peak in circulating ¹³C-DHA-lysoPC.
The table below summarizes the sequential appearance of ¹³C-DHA in major plasma lipid pools following oral administration, as described in metabolic tracing studies.
| Time Post-Ingestion | Primary Labeled Lipid Pool | Metabolic Process |
| 2-3 hours | VLDL/Chylomicron-Triglycerides | Intestinal absorption and packaging into lipoproteins. |
| 3-6 hours | Plasma Unesterified Fatty Acids (bound to Albumin) | Lipolysis of triglycerides by lipoprotein lipase. |
| > 12 hours | Plasma Lysophosphatidylcholine (bound to Albumin) | Hepatic remodeling and secretion. |
| Continuous | Tissue Phospholipids (e.g., in brain, platelets) | Uptake from plasma pools and incorporation into cell membranes. |
This table provides an interactive overview of the metabolic flow of labeled DHA.
These detailed tracing studies are crucial for understanding the bioavailability and metabolic effects of ethyl docosahexaenoate, as they elucidate the pathways by which its essential fatty acid component is delivered to and utilized by target tissues.
Future Research Directions and Translational Perspectives
Elucidation of Remaining Molecular Mechanisms
While the therapeutic potential of ethyldocosahexaenoate (E-DHA) is becoming increasingly evident, a complete understanding of its molecular mechanisms remains a critical area for future investigation. Current research indicates that the neuroprotective effects of E-DHA in cerebral ischemia may be linked to its antioxidant properties. nih.gov Studies have shown that pretreatment with E-DHA can inhibit the increase of oxidative stress markers such as 2,5-dihydroxybenzoic acid and malondialdehyde in the brain following ischemia and reperfusion. nih.gov Furthermore, E-DHA has been observed to prevent the decline of crucial antioxidant enzymes like glutathione (B108866) peroxidase and catalase. nih.gov
However, the precise signaling pathways and molecular targets that mediate these antioxidant effects are not fully characterized. Future research should aim to dissect the intricate downstream effects of E-DHA. For instance, while it's known that docosahexaenoic acid (DHA), the parent compound of E-DHA, can influence the activation of kinases like Raf-1, protein kinase C (PKC), and Akt through the synthesis of neuronal phosphatidylserine (B164497), the specific role of the ethyl ester form in these pathways needs to be clarified. nih.govmdpi.com Additionally, the conversion of E-DHA to DHA and its subsequent metabolism into bioactive mediators like neuroprotectin D1 and synaptamide (B1662480), which have anti-inflammatory and neurogenic properties, warrants further investigation. nih.govmdpi.com
Delving deeper into how E-DHA modulates gene expression related to inflammatory and apoptotic pathways will be crucial. Understanding the interplay between E-DHA and key transcription factors, such as NF-κB, and its influence on the expression of pro-inflammatory cytokines and adhesion molecules will provide a more comprehensive picture of its mechanism of action. scispace.com
Further Preclinical Validation of Therapeutic Potential
The promising results from initial preclinical studies necessitate further and more extensive validation of ethyldocosahexaenoate's therapeutic potential across a range of disease models. The neuroprotective effects observed in ischemic gerbils, where E-DHA attenuated neuronal loss and locomotor hyperactivity, provide a strong foundation for expanded studies in stroke and other neurodegenerative conditions. nih.gov
Future preclinical research should focus on several key areas:
Broadening the Scope of Disease Models: Investigating the efficacy of E-DHA in models of other neurological disorders, such as Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are key pathological features, is a logical next step.
Exploring Anti-inflammatory Applications: Given the known anti-inflammatory properties of omega-3 fatty acids, preclinical studies should explore the potential of E-DHA in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. nih.gov
Investigating Cardioprotective Effects: Research on the parent compound, DHA, suggests potential benefits in cardiovascular health. nih.gov Preclinical studies could explore the impact of E-DHA on atherosclerosis, myocardial infarction, and other cardiovascular conditions, focusing on its effects on lipid profiles, plaque stability, and inflammatory markers within the vasculature. mdpi.com
Cancer Research: The potential of omega-3 fatty acid derivatives in cancer therapy is an emerging field. nih.gov Preclinical studies could assess the ability of E-DHA to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to conventional chemotherapies in various cancer models. nih.gov
Below is a table summarizing key preclinical findings for DHA, the parent compound of E-DHA, which can guide future research on the ethyl ester form.
| Therapeutic Area | Preclinical Model | Key Findings |
| Neuroprotection | Gerbil model of transient cerebral ischemia | Attenuated neuronal loss and locomotor hyperactivity. nih.gov |
| Inflammation | Phorbol-ester-induced mouse ear inflammation | Reduced edema, myeloperoxidase activity, and levels of PGE2 and LTB4. nih.gov |
| Cancer | Human prostate carcinoma cell lines | Induced cytotoxicity and apoptosis. nih.gov |
| Cardiovascular Disease | Mouse models of atherosclerosis | Reduced lipid deposition and macrophage accumulation in atherosclerotic plaques. mdpi.com |
Translational Research Considerations
Translating the promising preclinical findings of ethyldocosahexaenoate into clinical applications requires careful consideration of several factors. A key aspect will be the design of robust clinical trials to evaluate its efficacy and safety in human populations. These trials will need to establish appropriate patient populations, endpoints, and outcome measures relevant to the specific disease being targeted.
Another critical consideration is the development of reliable biomarkers to monitor the biological activity of E-DHA and predict patient response. This could include measuring changes in oxidative stress markers, inflammatory cytokines, or specific lipid mediators in patient samples.
Furthermore, the interaction of E-DHA with other medications is an important area for translational research. For instance, one study in rats showed that E-DHA decreased the absorption of the immunosuppressive drug cyclosporine when administered in a microemulsion formulation, likely due to an increase in the particle size of the emulsion. nih.gov This highlights the need to investigate potential pharmacokinetic and pharmacodynamic interactions with co-administered drugs to ensure both safety and efficacy in a clinical setting.
Potential for Novel Therapeutic Strategies
The unique properties of ethyldocosahexaenoate open up avenues for the development of novel therapeutic strategies, including combination therapies and advanced drug delivery systems.
Combination Therapies: E-DHA could be investigated in combination with existing therapies to enhance their efficacy or reduce their side effects. For example, in cancer treatment, combining E-DHA with conventional chemotherapeutic agents could potentially overcome drug resistance or allow for lower, less toxic doses of chemotherapy. nih.gov The anti-inflammatory properties of E-DHA could also be beneficial when combined with treatments for chronic inflammatory diseases. nih.gov The development of computational tools to predict synergistic drug combinations could accelerate this research. sciencedaily.com
Advanced Drug Delivery Systems: To improve the bioavailability and target-specific delivery of E-DHA, novel drug delivery systems can be explored. These could include nanoemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), and nanoparticles. nih.gov Such systems can protect the compound from degradation, enhance its solubility, and facilitate its transport across biological membranes, thereby increasing its therapeutic effect at the target site. nih.govastrazeneca.commdpi.com For instance, encapsulating E-DHA in lipid nanoparticles could improve its delivery to the brain for the treatment of neurodegenerative diseases. astrazeneca.com
The table below outlines potential novel therapeutic strategies involving E-DHA.
| Strategy | Rationale | Potential Application |
| Combination Therapy | Synergistic effects, dose reduction of conventional drugs | Cancer, chronic inflammatory diseases |
| Nanoemulsions | Enhanced bioavailability and stability | Oral and parenteral administration |
| SNEDDS | Improved oral absorption of lipophilic compounds | Oral drug delivery |
| Nanoparticles | Targeted delivery to specific tissues or cells | Neurodegenerative diseases, cancer |
Integration with Systems Biology and Multi-Omics Approaches
To gain a more holistic understanding of the biological effects of ethyldocosahexaenoate, future research should integrate systems biology and multi-omics approaches. nih.govnih.gove-enm.org This involves the simultaneous analysis of multiple layers of biological information, including the genome, transcriptome, proteome, and metabolome. cd-genomics.com
By applying these powerful technologies, researchers can:
Identify Novel Biomarkers: Multi-omics analysis of samples from preclinical models or clinical trials can help identify novel biomarkers that are indicative of E-DHA's efficacy or that can predict patient response. cd-genomics.com
Uncover New Mechanistic Insights: By examining the global changes in gene expression, protein levels, and metabolite profiles following E-DHA treatment, researchers can uncover previously unknown molecular pathways and mechanisms of action. bamsjournal.com
Construct Predictive Models: Integrating multi-omics data can help in the development of computational models that can predict the therapeutic effects of E-DHA and guide the design of more effective treatment strategies. e-enm.org
This systems-level approach will provide a comprehensive view of how E-DHA influences complex biological networks and will be instrumental in advancing its development as a therapeutic agent. nih.govnih.gov
Q & A
Basic: What analytical techniques are most robust for quantifying ethyldocosahexaenoate in biological samples, and how should validation studies be designed?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection are standard for quantifying ethyl-DHA. Validation should include calibration curves with internal standards (e.g., deuterated ethyl-DHA), spike-and-recovery experiments in matrices like plasma or tissue homogenates, and assessment of intra-/inter-day precision (<15% CV). Sensitivity (LOD/LOQ) must align with biological concentration ranges. For lipid-rich samples, saponification and derivatization protocols are critical to isolate ethyl-DHA from esterified fatty acids .
Advanced: How can contradictory findings on ethyl-DHA’s bioavailability in neuronal versus hepatic tissues be resolved through experimental design?
Methodological Answer:
Contradictions often arise from differences in tissue-specific lipid metabolism or experimental models (e.g., in vitro cell lines vs. in vivo models). To resolve this, employ dual-isotope tracer studies (¹³C-ethyl-DHA and ²H-DHA) in parallel in neuronal (e.g., SH-SY5Y cells) and hepatic (e.g., HepG2) systems. Measure incorporation rates using LC-MS/MS and control for variables like lipoprotein receptor expression and intracellular esterase activity. Meta-analyses of existing data should stratify results by tissue type and model system to identify confounding factors .
Basic: What are the optimal protocols for synthesizing high-purity ethyl-DHA, and how can oxidation during storage be mitigated?
Methodological Answer:
Ethyl-DHA synthesis via esterification of DHA with ethanol under acid catalysis (e.g., H₂SO₄) requires strict inert conditions (N₂ atmosphere) to prevent peroxidation. Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate gradient) ensures >98% purity. Storage in amber vials under argon at -80°C with antioxidants (0.01% BHT) minimizes oxidation. Purity should be verified via ¹H-NMR (δ 4.1–4.3 ppm for ethyl ester protons) and iodine value testing .
Advanced: What mechanistic studies are needed to clarify ethyl-DHA’s role in modulating inflammatory pathways compared to free DHA?
Methodological Answer:
Comparative transcriptomic (RNA-seq) and lipidomic profiling in macrophages (e.g., THP-1 cells) treated with ethyl-DHA vs. DHA can identify pathway-specific effects. Focus on NF-κB, COX-2, and resolvin biosynthesis. Use siRNA knockdown of cytosolic phospholipase A₂ (cPLA₂) to assess ethyl-DHA’s dependence on hydrolysis to free DHA. Dose-response studies with time-resolved measurements of prostaglandin E₂ (PGE₂) and IL-6 will clarify kinetic differences .
Basic: How should researchers design dose-response studies for ethyl-DHA in animal models to balance efficacy and toxicity?
Methodological Answer:
Use a log-scale dose range (e.g., 10–300 mg/kg/day) in rodent models, with endpoints including plasma lipidomics, liver function markers (ALT/AST), and behavioral assays. Include a positive control (free DHA) and vehicle control. Sample size calculations (power ≥0.8, α=0.05) should account for inter-individual variability in lipid absorption. Histopathological analysis of liver and brain tissues post-trial is critical for toxicity assessment .
Advanced: What statistical approaches are appropriate for analyzing non-linear relationships between ethyl-DHA intake and cognitive outcomes in longitudinal studies?
Methodological Answer:
Mixed-effects models with spline regression or generalized additive models (GAMs) can capture non-linear trends. Adjust for covariates like baseline omega-3 status, age, and APOE genotype. Bayesian hierarchical models are advantageous for integrating prior pharmacokinetic data. Sensitivity analyses should test assumptions about missing data (e.g., multiple imputation vs. complete-case analysis) .
Basic: What quality control measures are essential for ensuring reproducibility in ethyl-DHA cell culture studies?
Methodological Answer:
Standardize cell passage number (<20 for immortalized lines), serum-free media preconditioning, and lipid delivery methods (e.g., cyclodextrin complexes vs. albumin-bound). Batch-test ethyl-DHA stocks for endotoxins (LAL assay) and oxidation (malondialdehyde via TBARS). Include a vehicle control with equivalent ethanol concentrations to isolate solvent effects .
Advanced: How can multi-omics integration resolve ethyl-DHA’s epigenetic effects in prenatal development models?
Methodological Answer:
Combine DNA methylation arrays (e.g., Illumina EPIC) with RNA-seq and lipidomics in placental or neural progenitor cell models. Use weighted gene co-expression network analysis (WGCNA) to identify modules linking ethyl-DHA exposure to neurodevelopmental genes. Validate candidate loci (e.g., BDNF, FADS2) via CRISPRi knockdown and rescue experiments. Confounding factors like maternal diet must be controlled in animal cohorts .
Basic: What are the best practices for validating ethyl-DHA’s stability in simulated gastrointestinal fluids?
Methodological Answer:
Use USP <711> dissolution apparatus with simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Sample at intervals (0, 30, 60, 120 min) and quantify intact ethyl-DHA via UPLC-PDA. Compare degradation kinetics to free DHA. Include pancreatin (1 mg/mL) in SIF to assess enzymatic hydrolysis. Stability data should inform in vivo dosing regimens (e.g., enteric coatings) .
Advanced: How can machine learning improve predictive modeling of ethyl-DHA’s tissue distribution based on physicochemical properties?
Methodological Answer:
Train random forest or graph neural networks (GNNs) on datasets incorporating logP, polar surface area, and plasma protein binding. Use molecular dynamics (MD) simulations to refine partition coefficients in lipid bilayers. Validate against experimental biodistribution data from radiolabeled (¹⁴C-ethyl-DHA) rodent studies. Feature importance analysis will highlight key determinants of blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
